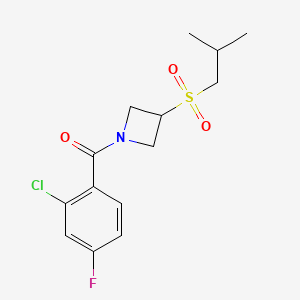

(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic small molecule characterized by a substituted azetidine ring linked to a halogenated aryl ketone. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized with an isobutylsulfonyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO3S/c1-9(2)8-21(19,20)11-6-17(7-11)14(18)12-4-3-10(16)5-13(12)15/h3-5,9,11H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNQHQQDFYIUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Chloro-fluorophenyl Group: The chloro-fluorophenyl group can be attached through a nucleophilic substitution reaction using a suitable chloro-fluorophenyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

- Key Differences: Replacing the isobutylsulfonyl group with a difluoromethyl group reduces steric bulk and alters electronic properties.

- Molecular Weight : 263.64 g/mol (vs. 346.83 g/mol for the isobutylsulfonyl analogue), highlighting the impact of the sulfonyl substituent on molecular size .

- Synthetic Accessibility : The difluoromethyl analogue may exhibit simpler synthesis due to fewer steps required for sulfonation.

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

- Key Differences : This compound lacks the azetidine ring and sulfonyl group, instead featuring a hydroxyl group on the aromatic ring. The hydroxyl group enhances hydrogen-bonding capacity but reduces metabolic stability compared to halogenated or sulfonated derivatives .

- Bioactivity Implications: Hydroxyacetophenones are often associated with antioxidant or antimicrobial activity, whereas sulfonyl-azetidine derivatives may target protease or kinase enzymes.

Physicochemical Properties

Q & A

Q. What are the common synthetic strategies for synthesizing (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the azetidine sulfonyl moiety. Isobutylsulfonyl groups are introduced via nucleophilic substitution or oxidation of thiol intermediates using agents like oxone (potassium peroxymonosulfate) .

- Step 2 : Coupling the azetidine sulfonyl group to the 2-chloro-4-fluorophenyl ketone. This may involve Buchwald-Hartwig amination or palladium-catalyzed cross-coupling under inert conditions .

- Step 3 : Purification via column chromatography or recrystallization. Reaction optimization often requires monitoring by TLC and adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) .

Key reagents include coupling agents (e.g., EDCI, HOBt) and bases like triethylamine to stabilize intermediates .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), azetidine ring protons (δ 3.5–4.5 ppm), and sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, with refinement using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in X-ray data (e.g., poor R-factors, twinning) are addressed by:

- Data Reprocessing : Re-examining raw diffraction data with software like XDS or HKL-2000 to optimize scaling and absorption corrections .

- Twinning Analysis : Using SHELXD to detect twinning operators and refine structures in lower-symmetry space groups .

- Comparative Modeling : Aligning the structure with analogous compounds (e.g., azetidine-containing methanones) to validate bond geometry .

Q. What experimental approaches can predict the compound’s biological targets and mechanisms?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs, focusing on the sulfonyl group’s hydrogen-bonding potential .

- Kinase Profiling : Perform high-throughput kinase inhibition assays (e.g., ATPase activity) at 1–10 µM concentrations .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to assess CYP450 interactions .

Q. How can researchers design experiments to assess the compound’s metabolic stability?

- Methodological Answer :

- Microsomal Incubations : Mix the compound with NADPH-fortified microsomes at 37°C, sample at 0, 15, 30, and 60 minutes, and measure remaining compound via LC-MS .

- Metabolite Identification : Use Q-TOF MS to detect phase I/II metabolites (e.g., hydroxylation at the azetidine ring or defluorination) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isozymes using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.